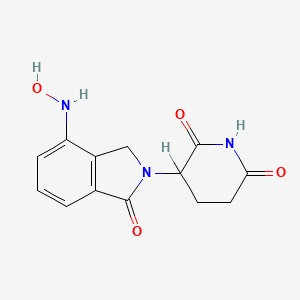
N-Hydroxy Lenalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Lenalidomide is a derivative of lenalidomide, which is a thalidomide analogue with potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. Lenalidomide is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . This compound, like its parent compound, is expected to exhibit similar biological activities but with potentially enhanced or altered pharmacological properties due to the presence of the hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Lenalidomide can be achieved through various synthetic routes. One common method involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor, which is then reduced to the corresponding amine . The amine is subsequently hydroxylated to yield this compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases like triethylamine (Et3N) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Lenalidomide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Scientific Research Applications
N-Hydroxy Lenalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer and other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
N-Hydroxy Lenalidomide exerts its effects through multiple mechanisms. It modulates the activity of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also enhances the immune response by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) .
Comparison with Similar Compounds
N-Hydroxy Lenalidomide is similar to other thalidomide analogues such as lenalidomide and pomalidomide. the presence of the hydroxy group in this compound may confer unique pharmacological properties, such as altered solubility and bioavailability . Similar compounds include:
Lenalidomide: A thalidomide analogue with immunomodulatory and anti-neoplastic properties.
Pomalidomide: Another thalidomide analogue with similar therapeutic effects but different pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-[7-(hydroxyamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O4/c17-11-5-4-10(12(18)14-11)16-6-8-7(13(16)19)2-1-3-9(8)15-20/h1-3,10,15,20H,4-6H2,(H,14,17,18) |
InChI Key |
CRMXQCBHXQNSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
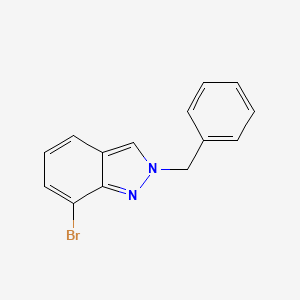
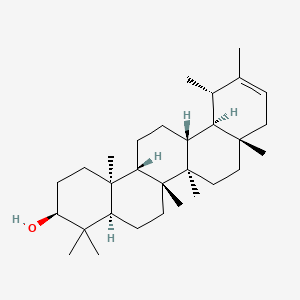

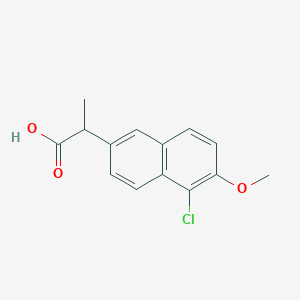
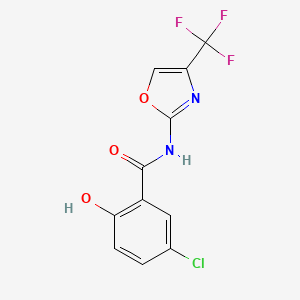
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
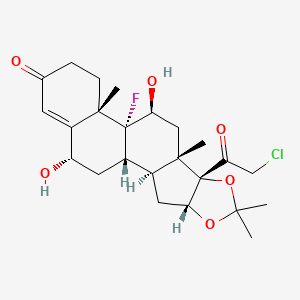



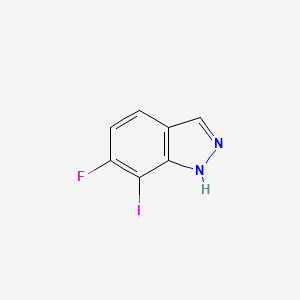
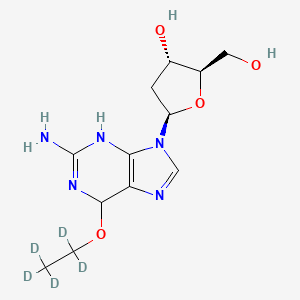
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
